Conformational Distortion: Quantified Dihedral Angle Deviation from Unsubstituted Diphenyl Sulfone
X-ray crystallographic analysis reveals a significant conformational difference between the ortho-substituted target compound and the unsubstituted parent structure. The dihedral angle between the two phenyl rings in 2-methylphenyl phenyl sulfone is 78.9 (1)° [1]. This is a deviation from the ideal 90° preferred torsion for unsubstituted aryl sulfones, which is attributed to the steric influence of the ortho-methyl group [2].
| Evidence Dimension | Dihedral angle between phenyl rings |
|---|---|
| Target Compound Data | 78.9 (1)° |
| Comparator Or Baseline | Unsubstituted aryl sulfone: ~90° |
| Quantified Difference | Deviation of ~11.1° from perpendicular |
| Conditions | Single crystal X-ray diffraction at 293 K |
Why This Matters
This conformational distortion can alter molecular packing, solubility, and interaction with biological targets, making the ortho-substituted sulfone a distinct entity for structure-activity relationship (SAR) studies and crystal engineering applications.
- [1] IUCr, 'Three Diphenyl Sulfones', Acta Crystallographica Section C, 1998, C54, 635-637. View Source
- [2] Cambridge Crystallographic Data Centre, 'User Guide and Tutorials', p. 411. View Source
